molecular formula C16H17N3O3 B5349921 ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5349921
M. Wt: 299.32 g/mol
InChI Key: HOZWSQSZCMVYNO-UHFFFAOYSA-N
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Description

ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a pyridyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 6-methyl-2-pyridylamine with 4-aminobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The resulting amide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINOBENZOATE: Similar structure but lacks the pyridyl group.

    METHYL 4-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both the benzoate ester and the pyridyl group, which confer distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[(6-methylpyridin-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-22-15(20)12-7-9-13(10-8-12)18-16(21)19-14-6-4-5-11(2)17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZWSQSZCMVYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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